

# An In-depth Technical Guide to 3-Pyridineboronic Acid Neopentyl Glycol Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Cat. No.:	B1306155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

3-Pyridineboronic acid neopentyl glycol ester, also known as **3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine**, is a heterocyclic boronic ester that serves as a versatile and valuable building block in modern organic synthesis. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity make it a favored reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules, including many active pharmaceutical ingredients.<sup>[1][2][3]</sup> The pyridine moiety is a common structural motif in numerous biologically active compounds, making this reagent particularly relevant in drug discovery and medicinal chemistry.<sup>[1][3]</sup> This guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-pyridineboronic acid neopentyl glycol ester.

## Physicochemical Properties

The fundamental physicochemical properties of 3-Pyridineboronic acid neopentyl glycol ester are summarized in the table below, providing essential data for its handling, application in reactions, and characterization.

Property	Value	References
Molecular Formula	$C_{10}H_{14}BNO_2$	[2][4]
Molecular Weight	191.03 g/mol	[3]
Appearance	White to off-white solid	[3]
Melting Point	92-96 °C	
CAS Number	845885-86-1	[4]

**Solubility:** While comprehensive quantitative solubility data is not readily available in the literature, neopentyl glycol itself is soluble in water, alcohols, and ketones, and moderately soluble in hot aromatic solvents like benzene and toluene.[5] Boronic esters, in general, tend to be soluble in a range of common organic solvents such as tetrahydrofuran (THF), dioxane, and toluene, which are frequently used in Suzuki-Miyaura coupling reactions.[2]

**Stability and Storage:** 3-Pyridineboronic acid neopentyl glycol ester is a solid that is relatively stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent hydrolysis.[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Pyridineboronic acid neopentyl glycol ester. Below are the expected characteristic spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of the molecule can be elucidated through  $^1H$  and  $^{13}C$  NMR spectroscopy.

Nucleus	Expected Chemical Shifts (ppm)	Description
<sup>1</sup> H NMR	~8.6 (s, 1H), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.3 (dd, 1H), ~3.7 (s, 4H), ~1.0 (s, 6H)	Signals corresponding to the pyridine ring protons are expected in the aromatic region (7.0-9.0 ppm). The methylene protons of the neopentyl glycol moiety are expected around 3.7 ppm, and the methyl protons as a singlet around 1.0 ppm.
<sup>13</sup> C NMR	~150, ~147, ~138, ~134, ~123, ~72, ~32, ~22	The pyridine carbons will appear in the downfield region. The carbon attached to boron can be broad or difficult to observe. The carbons of the neopentyl glycol will be in the aliphatic region.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Bond Vibration
~3100-3000	Aromatic C-H stretch
~2960-2850	Aliphatic C-H stretch
~1600-1475	Aromatic C=C stretch
~1350-1300	B-O stretch
~1100-1000	C-O stretch

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

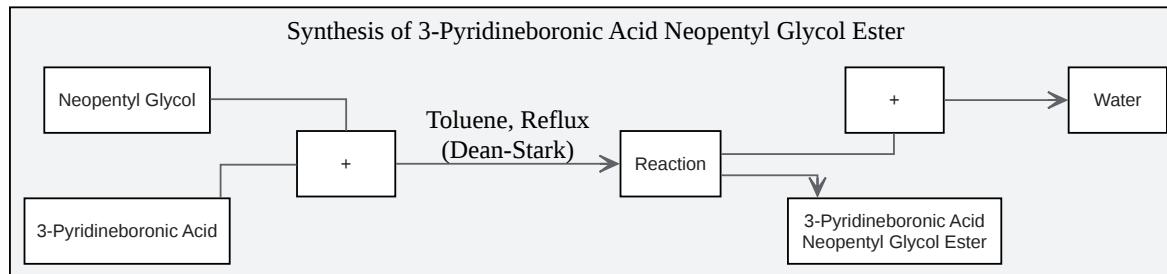
Ionization Mode	Expected m/z
Electrospray (ESI+)	$[\text{M}+\text{H}]^+ \approx 192.12$

## Experimental Protocols

### Synthesis of 3-Pyridineboronic Acid Neopentyl Glycol Ester

A general and effective method for the synthesis of boronic esters is the condensation reaction between a boronic acid and a diol.[6]

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of the target ester.

Materials:

- 3-Pyridylboronic acid

- Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
- Toluene
- Dean-Stark apparatus

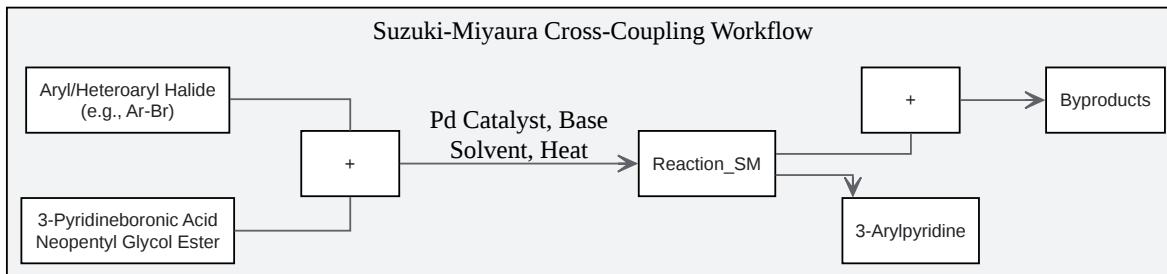
**Procedure:**

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 3-pyridylboronic acid (1 equivalent) and neopentyl glycol (1.1 equivalents).[\[6\]](#)
- Add a sufficient amount of toluene to suspend the reactants.
- Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction by observing the cessation of water collection. The reaction mixture should become a clear solution.[\[6\]](#)
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting solid residue is the desired 3-pyridineboronic acid neopentyl glycol ester, which can be further purified by recrystallization if necessary.

## Suzuki-Miyaura Cross-Coupling Reaction

3-Pyridineboronic acid neopentyl glycol ester is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

**General Reaction Scheme:**



[Click to download full resolution via product page](#)

Caption: General Suzuki-Miyaura coupling.

Materials:

- 3-Pyridineboronic acid neopentyl glycol ester (1.2 equivalents)
- Aryl or heteroaryl halide (e.g., bromide or iodide) (1 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ) (typically 1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ) (2-3 equivalents)
- Anhydrous solvent (e.g., dioxane, THF, toluene)

Procedure:

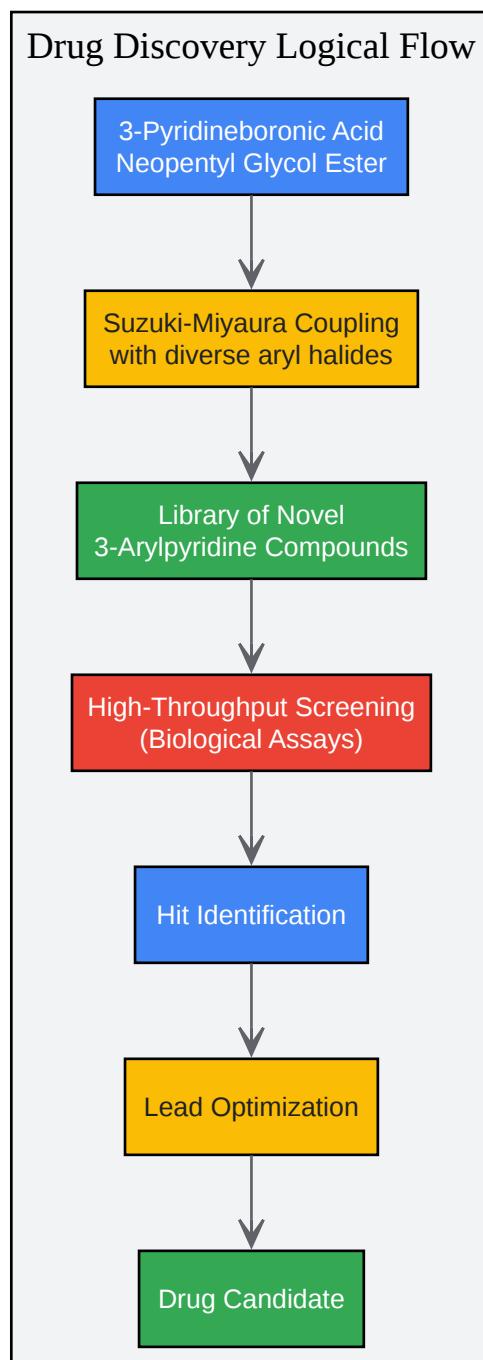
- In a reaction vessel, combine the aryl/heteroaryl halide, 3-pyridineboronic acid neopentyl glycol ester, and the base.
- Add the palladium catalyst and ligand (if required).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent to the mixture.

- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- After completion, cool the reaction to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpyridine.

## Applications in Drug Discovery

While specific signaling pathways directly modulated by 3-Pyridineboronic acid neopentyl glycol ester are not extensively documented, the broader class of boronic acids and their esters are of significant interest in drug discovery.<sup>[7][8][9]</sup> They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.<sup>[7]</sup>

The pyridine moiety present in this reagent is a key pharmacophore found in numerous approved drugs. Its inclusion can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. Therefore, 3-Pyridineboronic acid neopentyl glycol ester serves as a critical tool for medicinal chemists to synthesize libraries of novel compounds for screening against various biological targets.<sup>[1][3]</sup> The development of new drugs often involves creating variations of a lead compound, and the Suzuki-Miyaura coupling with this reagent provides an efficient means to explore the structure-activity relationships of 3-substituted pyridine derivatives.



[Click to download full resolution via product page](#)

Caption: Role in drug discovery pipeline.

## Conclusion

3-Pyridineboronic acid neopentyl glycol ester is a highly valuable and versatile reagent for synthetic and medicinal chemists. Its stable, solid nature and its efficacy in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an essential tool for the construction of complex molecules containing the 3-pyridyl moiety. The continued exploration of its applications will undoubtedly contribute to advancements in the synthesis of novel pharmaceuticals and other functional organic materials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinfo.com [nbinfo.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine [oakwoodchemical.com]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Pyridineboronic Acid Neopentyl Glycol Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306155#3-pyridineboronic-acid-neopentylglycol-ester-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)